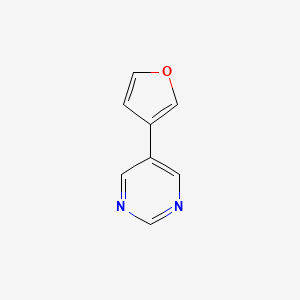

5-(Furan-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

5-(furan-3-yl)pyrimidine |

InChI |

InChI=1S/C8H6N2O/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H |

InChI Key |

ZSSGSLKYCKZXOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=CN=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of 5-(Furan-3-yl)pyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(Furan-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

Chemical Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol Structure:

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.12 | s | - | 1H | H2 (Pyrimidine) |

| 8.85 | s | - | 2H | H4, H6 (Pyrimidine) |

| 7.84 | dd | 1.5, 0.9 | 1H | H2' (Furan) |

| 7.57 | t | 1.7 | 1H | H5' (Furan) |

| 6.73 | dd | 1.9, 0.9 | 1H | H4' (Furan) |

| Solvent: CDCl₃, Frequency: 400 MHz[1] |

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 157.2 | C4, C6 (Pyrimidine) |

| 153.7 | C2 (Pyrimidine) |

| 144.7 | C5' (Furan) |

| 139.5 | C2' (Furan) |

| 126.7 | C5 (Pyrimidine) |

| 120.0 | C3' (Furan) |

| 108.1 | C4' (Furan) |

| Solvent: CDCl₃, Frequency: 125 MHz[1] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3136, 3112 | Medium | C-H stretching (aromatic) |

| 3041 | Medium | C-H stretching (aromatic) |

| 1607, 1575, 1549, 1513 | Strong | C=C and C=N stretching (aromatic rings) |

| 1438, 1414 | Medium | C-H in-plane bending |

| 1187, 1159, 1091, 1061 | Strong | C-O-C stretching (furan) |

| 871, 790, 732 | Strong | C-H out-of-plane bending |

| Sample state: Film[1] |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 147.0553 | 147.0547 |

| Ionization method: ESI (Electrospray Ionization)[1] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 125 MHz for carbon, respectively.[1] Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in structural elucidation.

IR Spectroscopy

Sample Preparation: A small amount of the solid this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for ESI.

Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).[1] The instrument is calibrated prior to analysis to ensure high mass accuracy.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Initial Biological Screening of 5-(Furan-3-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(Furan-3-yl)pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry. While direct biological screening data for the parent compound is not extensively available in the public domain, the landscape of its derivatives suggests a promising starting point for drug discovery, particularly in the realm of oncology. Pyrimidine and furan moieties are prevalent in a vast array of biologically active compounds, and their combination in this compound presents a unique chemical space for exploration.[1]

Numerous derivatives of this core structure have been synthesized and evaluated, demonstrating potent activities as inhibitors of key signaling pathways implicated in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR) pathway.[2][3][4] This guide outlines a proposed initial biological screening cascade for this compound, drawing upon the established activities of its analogs. It provides detailed experimental protocols for foundational assays and visualizes key workflows and signaling pathways to inform a rational drug discovery approach.

Proposed Initial Biological Screening Workflow

A logical first step in characterizing the biological activity of this compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides a broad understanding of its anti-proliferative potential and helps in selecting relevant models for further mechanistic studies. A positive hit in a cytotoxicity screen would typically be followed by more specific assays to identify the molecular target and mechanism of action.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Furan-Containing Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-containing pyrimidines represent a promising class of heterocyclic compounds with a diverse range of biological activities, attracting significant attention in the field of medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to potent anticancer, antimicrobial, and anti-inflammatory effects. This in-depth technical guide elucidates the core mechanisms of action of these compounds, with a particular focus on their role as kinase inhibitors. We will delve into the specific signaling pathways they modulate, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to characterize their activity.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism through which many furan-containing pyrimidines exert their therapeutic effects is the inhibition of protein kinases.[1] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] By targeting the ATP-binding site of kinases, furan-containing pyrimidines can effectively block downstream signaling and induce desired physiological responses, such as apoptosis in cancer cells.[3]

Two key kinase families that are prominently targeted by this class of compounds are the Epidermal Growth Factor Receptor (EGFR) family and the Janus Kinase (JAK) family.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[4][5] Furanopyrimidines have emerged as potent inhibitors of both wild-type and mutant forms of EGFR.[6][7]

The general mechanism involves the furanopyrimidine core acting as a scaffold that mimics the purine ring of ATP, allowing it to bind to the kinase domain of EGFR. Specific substitutions on the furan and pyrimidine rings contribute to the binding affinity and selectivity for different EGFR mutants, such as the T790M "gatekeeper" mutation that confers resistance to first and second-generation EGFR inhibitors.[6][8]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by furan-containing pyrimidines.

Inhibition of the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of non-receptor tyrosine kinases is integral to the JAK-STAT signaling pathway, which is crucial for mediating immune responses and hematopoiesis.[9] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Certain furan-containing pyrimidines have been developed as selective JAK3 inhibitors.[10] JAK3 is primarily expressed in hematopoietic cells, making it an attractive target for B-cell lymphoma and other hematological malignancies.[11]

The mechanism of action involves the compound binding to the ATP-binding pocket of JAK3, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT cascade can induce apoptosis in malignant cells.[11]

The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of furan-containing pyrimidines.

Quantitative Data Summary

The potency of furan-containing pyrimidines as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize key quantitative data for representative compounds against EGFR and JAK kinases, as well as their anti-proliferative activity in cancer cell lines.

Table 1: EGFR Kinase Inhibition Data for Furanopyrimidine Derivatives [6]

| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |

| 13 | 44 | 56 |

| 15 | 393 | 38 |

| 49 | - | 7 |

| 52 | - | - |

| 55 | - | 15 |

| 56 | - | 7 |

| 57 | - | 10 |

| 58 | - | 9 |

Table 2: Anti-proliferative Activity of Furanopyrimidine Derivatives in NSCLC Cell Lines [6]

| Compound | A431 (EGFR WT) CC50 (nM) | H1975 (EGFR L858R/T790M) CC50 (nM) |

| 49 | >4000 | 310 |

| 55 | - | 119 |

| 56 | - | 298 |

Table 3: JAK Kinase Inhibition Data for a Hexahydrofuro[3,2-b]furan Derivative [10]

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| 12c | - | - | 18 | - |

Experimental Protocols

The characterization of furan-containing pyrimidines relies on a suite of well-established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

EGFR Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Workflow Diagram:

-

Reagent Preparation:

-

Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

-

Dilute recombinant human EGFR (wild-type or mutant) and a suitable substrate (e.g., Y12-Sox conjugated peptide) in the kinase buffer.

-

Prepare serial dilutions of the furan-containing pyrimidine test compound in 50% DMSO.

-

Prepare ATP solution in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well white, non-binding surface microtiter plate, add 5 µL of the diluted enzyme.

-

Add 0.5 µL of the serially diluted test compound or 50% DMSO (vehicle control).

-

Pre-incubate the enzyme and compound for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of the ATP/substrate mix.

-

Incubate the reaction for 60 minutes at room temperature.

-

Add 50 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression model (variable slope).

-

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13]

-

Cell Seeding:

-

Harvest and count cells (e.g., A431 or H1975).

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the furan-containing pyrimidine compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the cells for 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.

-

Incubate at room temperature in the dark for 2 hours with gentle shaking to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Treatment and Harvesting:

-

Seed cells in a 6-well plate and treat with the furan-containing pyrimidine compound at the desired concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Measure the fluorescence intensity of the PI signal.

-

Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

-

Antimicrobial Mechanism of Action

Beyond their anticancer properties, certain furan-containing pyrimidines exhibit significant antibacterial activity.[5][18] The mechanism of action in bacteria can differ from that in eukaryotic cells. For some derivatives, particularly those containing a nitro-furan moiety, the antibacterial effect is attributed to the inhibition of bacterial DNA and protein synthesis.[5] The nitro group can be enzymatically reduced within the bacterial cell to generate reactive intermediates that damage cellular macromolecules.[19] Other derivatives may act by inhibiting essential bacterial enzymes, such as FtsZ, which is involved in cell division.[18]

Structure-Activity Relationships (SAR)

The biological activity of furan-containing pyrimidines is highly dependent on the nature and position of substituents on both the furan and pyrimidine rings.

-

Substitutions on the Pyrimidine Ring: Modifications at the 2, 4, and 5-positions of the pyrimidine ring are crucial for modulating kinase inhibitory activity and selectivity. For instance, the introduction of an acrylamide group at the meta-position of a phenyl ring attached to the pyrimidine is important for potent EGFR L858R/T790M inhibition.[6]

-

Substitutions on the Furan Ring: The furan ring itself can act as a bioisostere for a phenyl ring, offering a different steric and electronic profile.[20] Substitutions on the furan ring can influence solubility, metabolic stability, and target binding.

Conclusion

Furan-containing pyrimidines are a versatile class of compounds with a well-defined mechanism of action primarily centered on the inhibition of key protein kinases involved in cell signaling. Their ability to target both wild-type and mutant forms of kinases like EGFR makes them highly valuable in the development of next-generation anticancer therapies. Furthermore, their demonstrated antimicrobial activities broaden their potential therapeutic applications. The continued exploration of the structure-activity relationships of these compounds, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com.cn [promega.com.cn]

- 13. atcc.org [atcc.org]

- 14. MTT (Assay protocol [protocols.io]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Computational Studies of 5-(Furan-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 5-(Furan-3-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The document details the synthesis, spectroscopic characterization, and computational analysis of this molecule. It is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of novel therapeutic agents. This guide includes detailed experimental and computational protocols, summarized quantitative data in tabular format, and visualizations of the synthetic and computational workflows to facilitate a deeper understanding of the molecule's properties.

Introduction

Heterocyclic compounds containing furan and pyrimidine moieties are of significant interest in the field of drug discovery due to their diverse biological activities.[1][2] The pyrimidine ring is a fundamental component of nucleobases and is found in numerous synthetic drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1] Similarly, the furan scaffold is present in many bioactive natural products and synthetic compounds, contributing to their pharmacological profiles.[3][4] The combination of these two pharmacophores in this compound presents a unique scaffold with potential for the development of novel therapeutic agents.

This guide focuses on the theoretical and computational aspects of this compound, providing a detailed analysis of its molecular structure, spectroscopic properties, and electronic characteristics. By presenting both experimental data and computational methodologies, this document aims to provide a thorough understanding of this promising molecule.

Synthesis and Characterization

The synthesis of this compound can be achieved through a Nickel-Catalyzed Suzuki-Miyaura Coupling reaction.[5] This method provides an efficient route to couple 5-bromopyrimidine with 3-furanylboronic acid.

Experimental Protocol: Synthesis of this compound[5]

Materials:

-

5-Bromopyrimidine

-

3-Furanylboronic acid

-

Potassium phosphate tribasic (K₃PO₄), anhydrous

-

Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)

-

tert-Amyl alcohol

-

Deionized water

-

Diethyl ether (Et₂O)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

A 1000-mL round-bottomed flask is charged with K₃PO₄ (60.0 g, 283 mmol) and flame-dried under vacuum.

-

After cooling to room temperature under nitrogen, the flask is charged with 5-bromopyrimidine (10.0 g, 63.0 mmol), 3-furanylboronic acid (17.6 g, 158 mmol), and NiCl₂(PCy₃)₂ (0.220 g, 0.315 mmol).

-

The flask is evacuated and backfilled with nitrogen three times.

-

tert-Amyl alcohol (210 mL) is added, and the resulting mixture is stirred at 23 °C for 1 hour.

-

The reaction mixture is then heated to 120 °C and stirred for 1 hour.

-

After cooling to 23 °C, deionized water (100 mL) and Et₂O (200 mL) are added.

-

The layers are separated, and the aqueous layer is extracted with Et₂O (3 x 100 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel using a mixture of hexanes and EtOAc as the eluent to afford this compound.

-

The final product is obtained as a light tan crystalline solid.[5]

Spectroscopic Data

The characterization of this compound has been reported with the following spectroscopic data.[5]

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 9.12 (s, 1H), 8.85 (s, 2H), 7.84 (dd, J = 1.5, 0.9 Hz, 1H), 7.57 (t, J = 1.7 Hz, 1H), 6.73 (dd, J = 1.9, 0.9 Hz, 1H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 157.2, 153.7, 144.7, 139.5, 126.7, 120.0, 108.1 |

| FT-IR (film) | ν (cm⁻¹): 3136, 3112, 3041, 1969, 1957, 1880, 1607, 1575, 1549, 1513, 1438, 1414, 1340, 1187, 1159, 1091, 1061, 1012, 924, 871, 790, 732, 721, 645, 634 |

| HRMS-ESI (m/z) | Calculated for C₈H₇N₂O [M+H]⁺: 147.0553, Found: 147.0547 |

| Melting Point | 80-81 °C |

Computational Studies

Computational chemistry provides valuable insights into the molecular properties of this compound, complementing experimental data. Density Functional Theory (DFT) is a powerful method for these investigations.

Computational Methodology

The following protocol outlines a standard approach for the computational analysis of this compound.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Protocol:

-

Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

-

-

NMR Spectra Simulation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

Predicted Molecular Properties

The following tables are structured to present the data that would be obtained from the computational protocol described above.

Table 2: Calculated Geometrical Parameters (Optimized Structure)

| Parameter | Atoms | Calculated Value (Å or °) |

| Bond Lengths | C-C (pyrimidine) | Calculated Value |

| C-N (pyrimidine) | Calculated Value | |

| C-C (furan) | Calculated Value | |

| C-O (furan) | Calculated Value | |

| C-C (inter-ring) | Calculated Value | |

| Bond Angles | Angles in pyrimidine | Calculated Value |

| Angles in furan | Calculated Value | |

| Dihedral Angle | Pyrimidine-Furan | Calculated Value |

Table 3: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |

| C-H stretching (pyrimidine) | Calculated Value | 3041 |

| C-H stretching (furan) | Calculated Value | 3136, 3112 |

| C=N stretching (pyrimidine) | Calculated Value | 1575 |

| C=C stretching (furan) | Calculated Value | 1607 |

Table 4: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Visualizations

Synthetic Pathway

Caption: Nickel-Catalyzed Suzuki-Miyaura Coupling for the synthesis of this compound.

Computational Analysis Workflow

Caption: Workflow for the DFT-based computational analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and computational analysis of this compound. The experimental data, coupled with the outlined computational protocols, offer a solid foundation for further research into this molecule. The presented information is intended to be a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating future studies on the biological activities and potential therapeutic applications of this and related compounds. The combination of experimental and theoretical approaches is crucial for a comprehensive understanding of molecular properties and for the rational design of new chemical entities.

References

- 1. mdpi.com [mdpi.com]

- 2. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0237907) [np-mrd.org]

- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Navigating the Physicochemical Landscape of 5-(Furan-3-yl)pyrimidine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. This technical guide delves into the critical aspects of solubility and stability for the heterocyclic compound 5-(Furan-3-yl)pyrimidine, offering valuable insights for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this whitepaper provides a comprehensive framework based on established principles and data from closely related analogues.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in numerous biologically active molecules. The solubility and stability of this compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This guide outlines standard experimental protocols for determining these properties and discusses the expected behavior of this compound in various solvent systems and under different stress conditions, drawing parallels from existing data on furan- and pyrimidine-containing molecules.

Physicochemical Properties of this compound

Based on its chemical structure, this compound is a moderately polar molecule. The pyrimidine ring provides hydrogen bonding acceptor capabilities, while the furan ring contributes to its aromatic character and potential for π-π stacking interactions. The furan oxygen can also act as a hydrogen bond acceptor. These features suggest that its solubility will be dependent on the solvent's polarity and hydrogen bonding capacity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O | PubChem |

| Molecular Weight | 146.15 g/mol | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Solubility Profile

Based on this, it is anticipated that this compound will exhibit moderate to good solubility in polar protic solvents like methanol, ethanol, and isopropanol, and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane and toluene is expected to be low.

Table 2: Expected Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Low to Moderate |

| Methanol | Polar Protic | Moderate to High |

| Ethanol | Polar Protic | Moderate to High |

| Isopropanol | Polar Protic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate |

| Dimethylformamide (DMF) | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Dichloromethane | Non-polar | Low to Moderate |

| Hexane | Non-polar | Low |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile and Potential Degradation Pathways

The stability of this compound is crucial for its handling, storage, and formulation. Potential degradation pathways can be inferred from the known chemistry of pyrimidine and furan rings.

The pyrimidine ring is generally stable but can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. The furan ring is known to be sensitive to strong acids, which can lead to polymerization. It can also undergo electrophilic substitution and oxidation reactions.

Forced Degradation Studies:

To assess the intrinsic stability of this compound, forced degradation studies under various stress conditions are recommended.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) |

| Basic Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) |

| Oxidative Degradation | 3% H₂O₂, room temperature |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light |

| Thermal Degradation | Dry heat (e.g., 80°C) |

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact drug from its potential degradation products.

Methodology:

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Forced Degradation: Solutions of this compound are subjected to the stress conditions outlined in Table 3.

-

Method Development and Optimization: The stressed samples are injected into the HPLC system. The mobile phase composition, flow rate, and column temperature are optimized to achieve adequate resolution between the parent peak and all degradation product peaks.

-

Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

References

Methodological & Application

Application Notes and Protocols: 5-(Furan-3-yl)pyrimidine as a Scaffold in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 5-(furan-3-yl)pyrimidine scaffold and its derivatives, particularly furo[2,3-d]pyrimidines, in drug design. This document details their application as potent kinase inhibitors, including experimental protocols for their synthesis and biological evaluation, and presents key quantitative data for selected compounds.

Introduction

The fusion of furan and pyrimidine rings has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology. The electron-rich furan ring and the versatile pyrimidine core offer a unique combination of structural features that allow for diverse interactions with biological targets.[1] This scaffold has been extensively explored for the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

This document will focus on the application of furan-pyrimidine derivatives as inhibitors of key signaling pathways implicated in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) pathways.

Key Applications in Drug Design

Derivatives of the this compound scaffold, especially the fused furo[2,3-d]pyrimidine systems, have been successfully designed and synthesized as potent inhibitors of several protein kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC). Furo[2,3-d]pyrimidine derivatives have been developed as third-generation EGFR inhibitors, designed to overcome resistance to earlier treatments. These compounds have shown high potency against clinically relevant EGFR mutations, including the T790M resistance mutation.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Furo[2,3-d]pyrimidine-based compounds have been identified as potent dual inhibitors of PI3K and AKT, demonstrating significant anticancer activity in various cancer cell lines.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of representative furo[2,3-d]pyrimidine derivatives as kinase inhibitors.

Table 1: In Vitro Activity of Furo[2,3-d]pyrimidine-based EGFR Inhibitors

| Compound ID | Target | IC50 (nM) | Cell Line | CC50 (nM) | Reference |

| 28a | EGFRA763/Y764inFHEA | 0.043 | H1975 | - | [4] |

| EGFRD770/N771inNPG | 0.133 | [4] | |||

| EGFRD770GY | 0.033 | [4] | |||

| Compound 10b (pyrimidine-5-carbonitrile derivative) | EGFR | 8.29 | HepG2 | 3560 | [5] |

| A549 | 5850 | [5] | |||

| MCF-7 | 7680 | [5] | |||

| Compound 38 | EGFR L858R/T790M | - | H1975 | 600 | [6] |

| EGFR WT | - | A431 | 3961 | [6] | |

| Compound 49 | - | - | BaF3 (EGFR L858R/T790M) | 26 | [6] |

| Compound 52 | - | - | BaF3 (EGFR L858R/T790M) | 20 | [6] |

Table 2: In Vitro Activity of Furo[2,3-d]pyrimidine-based PI3K/AKT Inhibitors

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | GI50 (µM) | TGI (µM) | Reference |

| Compound 10b | PI3Kα | 0.175 | HS 578T (Breast) | 1.51 | 4.96 | [2][3] |

| PI3Kβ | 0.071 | [2][3] | ||||

| AKT | 0.411 | [2][3] |

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

Caption: EGFR Signaling Pathway and Inhibition.

Caption: PI3K/AKT Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of the this compound Scaffold

A common method for the synthesis of the this compound core is the Nickel-Catalyzed Suzuki-Miyaura Coupling.[7]

Materials:

-

5-Bromopyrimidine

-

3-Furanylboronic acid

-

Potassium phosphate tribasic (K3PO4), anhydrous

-

Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl2(PCy3)2]

-

tert-Amyl alcohol

-

Diethyl ether (Et2O)

-

Deionized water

-

Sodium sulfate (Na2SO4), anhydrous

-

Celite

-

Hexane

Procedure:

-

To a flame-dried round-bottomed flask under a nitrogen atmosphere, add K3PO4 (4.50 equiv), 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.50 equiv), and NiCl2(PCy3)2 (0.005 equiv).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add tert-amyl alcohol via cannula.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 120 °C and stir for 1 hour.

-

Cool the reaction to room temperature and quench with deionized water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers sequentially with 1.0 M NaOH and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous Na2SO4, filter through a pad of Celite, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound.

References

- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Scalable Synthesis of 5-(Furan-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 5-(Furan-3-yl)pyrimidine, a key building block in medicinal chemistry and drug development. The primary focus is on a scalable Nickel-Catalyzed Suzuki-Miyaura coupling reaction, for which a comprehensive, step-by-step protocol is provided. Additionally, this document outlines alternative synthetic strategies using Negishi and Stille cross-coupling reactions, offering a comparative overview to aid in method selection for scale-up operations. Quantitative data is summarized in tabular format for easy comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its presence in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several methods can be employed for the synthesis of 5-arylpyrimidines. This document details a robust Nickel-Catalyzed Suzuki-Miyaura protocol and provides a comparative analysis with Negishi and Stille cross-coupling approaches, enabling researchers to make informed decisions based on factors such as yield, cost, scalability, and reagent toxicity.

Comparative Overview of Synthetic Methods

The synthesis of this compound is most commonly achieved through the cross-coupling of a 5-halopyrimidine with a furan-3-yl metallic or organometallic reagent. The choice of coupling partners and catalyst system significantly impacts the reaction efficiency, scalability, and overall cost. Below is a summary of the key aspects of the Suzuki-Miyaura, Negishi, and Stille reactions for this transformation.

| Feature | Nickel-Catalyzed Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |

| Pyrimidinederivat | 5-Bromopyrimidine | 5-Halopyrimidine (I, Br, Cl) | 5-Halopyrimidine (I, Br) or Triflate |

| Furan-Derivat | 3-Furanylboronic acid | 3-Furanylzinc halide | 3-Furanyltrialkylstannane |

| Catalyst | Nickel-based (e.g., NiCl2(PCy3)2) | Palladium- or Nickel-based | Palladium-based |

| Key Advantages | Use of a less expensive nickel catalyst; boronic acids are generally stable and commercially available.[1] | Organozinc reagents are highly reactive, often leading to high yields and fast reactions. | Organostannanes are tolerant of a wide range of functional groups and are stable to air and moisture. |

| Key Disadvantages | Boronic acids can sometimes be expensive or require synthesis. | Organozinc reagents are often moisture and air-sensitive, requiring inert atmosphere techniques. | Organotin reagents and byproducts are highly toxic, posing safety and waste disposal challenges. |

| Typical Yield | High (e.g., 83%)[2][1] | Generally high | Moderate to high |

| Scalability | Demonstrated to be scalable.[2][1] | Can be adapted for large-scale synthesis. | Large-scale applications are less common due to tin toxicity. |

Experimental Protocols

Method 1: Nickel-Catalyzed Suzuki-Miyaura Coupling (Scalable Protocol)

This protocol is adapted from a procedure published in Organic Syntheses, demonstrating a robust and scalable method for the preparation of this compound.[2][1]

Reaction Scheme:

Figure 1: Nickel-Catalyzed Suzuki-Miyaura Coupling.

Materials:

-

5-Bromopyrimidine (10.0 g, 63.0 mmol, 1.0 equiv)

-

3-Furanylboronic acid (17.6 g, 158 mmol, 2.5 equiv)

-

Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl2(PCy3)2) (0.220 g, 0.315 mmol, 0.5 mol%)

-

Potassium phosphate, tribasic (K3PO4), anhydrous (60.0 g, 283 mmol, 4.5 equiv)

-

tert-Amyl alcohol (210 mL)

-

Diethyl ether (Et2O)

-

Deionized water

-

1.0 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Hexanes

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Equipment:

-

1000-mL round-bottomed flask

-

Reflux condenser

-

Magnetic stir bar and stir plate

-

Oil bath

-

Schlenk line or nitrogen/argon inlet

-

Cannula

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: To a 1000-mL round-bottomed flask, add K3PO4 (60.0 g). Flame-dry the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Add 5-bromopyrimidine (10.0 g), 3-furanylboronic acid (17.6 g), and NiCl2(PCy3)2 (0.220 g) to the flask.

-

Equip the flask with a reflux condenser, evacuate, and backfill with nitrogen three times.

-

Add tert-amyl alcohol (210 mL) via cannula.

-

Stir the resulting mixture at room temperature for 1 hour under a positive pressure of nitrogen.

-

Reaction: Heat the mixture in a pre-heated oil bath at 120 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Add deionized water (100 mL) and Et2O (200 mL) and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et2O (2 x 100 mL).

-

Combine the organic layers and wash sequentially with 1.0 M NaOH solution (2 x 200 mL) and brine (200 mL).[1]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain a tan solid.

-

Purification: Dissolve the crude solid in hot hexanes (approximately 200 mL at 80 °C).

-

Allow the solution to cool to room temperature and then cool to -20 °C for 12 hours to induce crystallization.

-

Collect the crystals by filtration, wash with ice-cold hexane, and dry under vacuum.

-

A second crop of crystals can be obtained by concentrating the mother liquor and repeating the recrystallization process.

-

The total yield of this compound is typically around 7.60 g (83%).[2][1]

Method 2: Negishi Cross-Coupling (Representative Protocol)

Reaction Scheme:

References

Application Notes and Protocols for the Characterization of 5-(Furan-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 5-(Furan-3-yl)pyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail the methodologies for confirming the identity, purity, and structural properties of this compound.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are fundamental for the initial identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: 1H and 13C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.

-

1H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

-

13C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: The solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Data Presentation: NMR Spectroscopic Data

| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H NMR (400 MHz, CDCl3) | 1H | 9.12 | s | - | Pyrimidine H-2 |

| 2H | 8.85 | s | - | Pyrimidine H-4, H-6 | |

| 1H | 7.84 | dd | 1.5, 0.9 | Furan H-2 | |

| 1H | 7.57 | t | 1.7 | Furan H-5 | |

| 1H | 6.73 | dd | 1.9, 0.9 | Furan H-4 | |

| 13C NMR (125 MHz, CDCl3) | 1C | 157.2 | - | - | Pyrimidine C-4, C-6 |

| 1C | 153.7 | - | - | Pyrimidine C-2 | |

| 1C | 144.7 | - | - | Furan C-5 | |

| 1C | 139.5 | - | - | Furan C-2 | |

| 1C | 126.7 | - | - | Pyrimidine C-5 | |

| 1C | 120.0 | - | - | Furan C-3 | |

| 1C | 108.1 | - | - | Furan C-4 |

Data sourced from Organic Syntheses Procedure.[1]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which confirms its elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Technique: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.

-

Acquisition Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.

-

Data Analysis: Compare the experimentally measured mass to the calculated exact mass of the protonated molecule.

Data Presentation: Mass Spectrometry Data

| Technique | Parameter | Value |

| HRMS-ESI | Calculated m/z for [C8H7N2O]+ ([M+H]+) | 147.0553 |

| Found m/z | 147.0547 |

Data sourced from Organic Syntheses Procedure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm-1).

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound.

Data Presentation: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| 3136, 3112 | C-H stretching (aromatic) |

| 1607, 1575, 1549 | C=C and C=N stretching (aromatic rings) |

| 1187, 1159 | C-O-C stretching (furan) |

| 871, 790 | C-H out-of-plane bending (aromatic) |

Data sourced from Organic Syntheses Procedure.[1]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for a qualitative assessment of purity and for determining appropriate conditions for column chromatography.

Experimental Protocol: Thin-Layer Chromatography (TLC)

-

Stationary Phase: Silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 3:1 v/v) is a suitable eluent.[1]

-

Sample Application: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate or dichloromethane) and spot it onto the TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the mobile phase.

-

Visualization: Visualize the spots under UV light (254 nm). The Rf value can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Data Presentation: Thin-Layer Chromatography Data

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexanes:Ethyl Acetate (3:1) |

| Rf | 0.31 |

Data sourced from Organic Syntheses Procedure.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative determination of the purity of this compound. A reversed-phase method is generally suitable for this type of aromatic heterocyclic compound.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

HPLC System: An HPLC system equipped with a UV detector, a C18 column, and a gradient pump.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Acetic acid in water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. For example, a linear gradient from 10% B to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 254 nm.

-

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Physical and Crystallographic Characterization

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

-

Instrument: A calibrated melting point apparatus.

-

Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

Data Presentation: Physical Properties

| Property | Value |

| Melting Point | 80-81 °C |

| Appearance | Light tan crystalline solid |

Data sourced from Organic Syntheses Procedure.[1]

X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Visualizations

Experimental Workflow for Characterization

Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.

Logic Diagram for Purity and Identity Confirmation

Caption: Logical relationship of analytical techniques for confirming the identity and purity of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 5-(Furan-3-yl)pyrimidine Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanopyrimidines, a class of heterocyclic compounds, have garnered significant interest in drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1] Emerging research has highlighted their potential as kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and other kinases involved in cell signaling pathways crucial for cell proliferation and survival.[2][3][4] Derivatives of furanopyrimidine have demonstrated potent antiproliferative activity in various cancer cell lines, indicating their promise as novel therapeutic agents.[2][5]

This document provides detailed application notes and protocols for the development and implementation of cell-based assays to characterize the biological activity of 5-(Furan-3-yl)pyrimidine. The following protocols are designed to assess its effects on cell viability, kinase signaling, and apoptosis.

Data Presentation

All quantitative data from the described assays should be meticulously recorded and summarized in structured tables to facilitate clear comparison and interpretation of results.

Table 1: Cell Viability Data

| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Control) | 100 ± 5.2 | |

| 0.1 | 95.3 ± 4.8 | |

| 1 | 82.1 ± 6.1 | |

| 10 | 55.7 ± 7.3 | |

| 50 | 25.4 ± 3.9 | |

| 100 | 10.2 ± 2.5 |

Table 2: Kinase Inhibition Data

| Target Kinase | Concentration of this compound (µM) | % Kinase Activity (Mean ± SD) | IC50 (µM) |

| EGFR | 0 (Control) | 100 ± 6.5 | |

| 0.1 | 88.9 ± 5.9 | ||

| 1 | 65.4 ± 7.2 | ||

| 10 | 30.1 ± 4.5 | ||

| 50 | 12.8 ± 3.1 | ||

| 100 | 5.3 ± 1.9 | ||

| Other Kinase | ... | ... | ... |

Table 3: Apoptosis Analysis Data

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.2 ± 1.1 | 1.5 ± 0.5 |

| This compound (IC50 concentration) | 25.8 ± 3.7 | 15.4 ± 2.9 |

| Staurosporine (Positive Control) | 45.1 ± 5.2 | 22.7 ± 3.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Target cancer cell line (e.g., A549, H1975)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Kinase Signaling Pathway Analysis

This protocol is designed to assess the phosphorylation status of key proteins in a signaling cascade, such as the EGFR pathway.

Materials:

-

Target cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Target cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

Caption: Experimental workflows for key cell-based assays.

Caption: EGFR signaling pathway and potential inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (DBPR112) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Studying the Metabolic Stability of 5-(Furan-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Furan-3-yl)pyrimidine is a heterocyclic compound of interest in drug discovery due to the presence of both a furan and a pyrimidine ring, moieties known for their diverse biological activities.[1][2][3][4] The furan ring, while contributing to the pharmacological profile, can also be a site of metabolic activity, potentially leading to the formation of reactive metabolites.[5][6][7][8] Understanding the metabolic stability of this compound is therefore a critical step in its preclinical development.

The metabolic fate of furan-containing compounds is often dictated by cytochrome P450 (CYP) enzymes, which can oxidize the furan ring.[5][9] This process can lead to the formation of reactive intermediates, such as epoxides or unsaturated dicarbonyls like cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, a mechanism associated with potential toxicity.[5][10][11][12] Specifically, CYP2E1 has been identified as a key enzyme in the bioactivation of furan.[10][11]

These application notes provide detailed protocols for assessing the in vitro metabolic stability of this compound using two standard assays: the liver microsomal stability assay and the hepatocyte stability assay. These assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound and to identify potential metabolic liabilities.

Potential Metabolic Pathways of this compound

The metabolism of this compound is anticipated to involve several pathways, with the furan moiety being a primary site for oxidative metabolism. The pyrimidine ring is generally more metabolically stable but can also undergo enzymatic transformations.[13]

Caption: Potential metabolic pathways of this compound.

Experimental Protocols

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[14][15]

Materials:

-

This compound (test compound)

-

Pooled human liver microsomes (or other species of interest)[16]

-

Phosphate buffer (100 mM, pH 7.4)[17]

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][17]

-

Positive control compounds (e.g., a high clearance and a low clearance compound)

-

Acetonitrile (ice-cold) or other suitable organic solvent to terminate the reaction[16]

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator/shaker (37°C)[17]

-

Centrifuge

-

LC-MS/MS system[16]

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer. The final substrate concentration is typically 1 µM.[18]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.[16]

-

Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14][19]

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension.

-

Add the test compound or control compound to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

For negative controls, add buffer instead of the NADPH regenerating system to assess non-enzymatic degradation.[19]

-

Incubate the plate at 37°C with shaking.[17]

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19]

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.[16]

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in an intact cellular system.[18][20][21][22]

Materials:

-

Cryopreserved human hepatocytes (or other species of interest)[18]

-

Hepatocyte incubation medium (e.g., Williams' Medium E)[23]

-

This compound (test compound)

-

Positive control compounds

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

-

Multi-well plates (e.g., 12- or 24-well)

-

CO₂ incubator with orbital shaker (37°C, 5% CO₂)[21]

-

Centrifuge

-

LC-MS/MS system[21]

Protocol:

-

Hepatocyte Preparation:

-

Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cells to pre-warmed incubation medium.

-

Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).[18]

-

-

Incubation:

-

Prepare working solutions of the test compound and positive controls in the incubation medium. The final substrate concentration is typically 1 µM.

-

Add the hepatocyte suspension to the wells of a multi-well plate.

-

Add the test compound or control compound to initiate the incubation.

-

Incubate the plate at 37°C in a humidified CO₂ incubator with gentle shaking.[20]

-

-

Time Points and Reaction Termination:

-

At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from each well and add them to ice-cold acetonitrile containing an internal standard to stop the reaction.[21]

-

-

Sample Processing and Analysis:

-

Centrifuge the samples to pellet cell debris.

-

Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.

-

Data Presentation and Analysis

The disappearance of the parent compound over time is used to calculate the following parameters:

-

Half-life (t½): The time required for the concentration of the compound to decrease by half.

-

Intrinsic Clearance (CLint): The rate of metabolism in the absence of physiological limitations like blood flow.

The data can be summarized in the following tables:

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Compound | t½ (min) | CLint (µL/min/mg protein) |

| This compound | [Experimental Value] | [Calculated Value] |

| High Clearance Control | [Experimental Value] | [Calculated Value] |

| Low Clearance Control | [Experimental Value] | [Calculated Value] |

Table 2: In Vitro Metabolic Stability of this compound in Human Hepatocytes

| Compound | t½ (min) | CLint (µL/min/10⁶ cells) |

| This compound | [Experimental Value] | [Calculated Value] |

| Phase I Control | [Experimental Value] | [Calculated Value] |

| Phase II Control | [Experimental Value] | [Calculated Value] |

Experimental Workflow Visualization

The general workflow for conducting metabolic stability assays is depicted below.

Caption: General experimental workflow for in vitro metabolic stability assays.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mttlab.eu [mttlab.eu]

- 15. nuvisan.com [nuvisan.com]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 21. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

Troubleshooting & Optimization

troubleshooting common side reactions in furanopyrimidine synthesis

Welcome to the Technical Support Center for Furanopyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of furanopyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice in a question-and-answer format to help you overcome common hurdles in your furanopyrimidine synthesis experiments.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired furanopyrimidine product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in furanopyrimidine synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

-

Starting Material Integrity:

-

Purity of 2-Amino-3-cyanofuran: The primary precursor, 2-amino-3-cyanofuran, can be unstable. Ensure it is pure and free from decomposition products. It is often beneficial to use freshly prepared or purified aminocyanofuran for the cyclization step.

-

Reagent Quality: Verify the purity of your cyclizing reagent (e.g., formamide, orthoesters, etc.). Impurities can interfere with the reaction.

-

-

Reaction Conditions:

-

Temperature: The cyclization to form the pyrimidine ring often requires high temperatures. However, excessive heat can lead to decomposition of starting materials or products. Optimization of the reaction temperature is crucial. Consider a temperature gradient study to find the optimal point.

-

Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can also lead to byproduct formation.

-

Solvent: The choice of solvent can significantly impact the reaction. High-boiling point solvents like N,N-dimethylformamide (DMF), diphenyl ether, or Dowtherm A are often used. Ensure the solvent is anhydrous, as water can lead to hydrolysis of intermediates or reagents.

-

-

Reaction Work-up:

-